3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropylmethyl group, a hydroxyl group, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common approach is the reaction of 3-(Cyclopropylmethyl)benzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of 3-(Cyclopropylmethyl)-5-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 3-(Cyclopropylmethyl)-5-amino-N,N-dimethylbenzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethyl)-5-hydroxybenzamide
- 3-(Cyclopropylmethyl)-N,N-dimethylbenzamide
- 5-Hydroxy-N,N-dimethylbenzamide
Uniqueness
3-(Cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its cyclopropylmethyl group, hydroxyl group, and dimethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-14(2)13(16)11-6-10(5-9-3-4-9)7-12(15)8-11/h6-9,15H,3-5H2,1-2H3 |
InChI Key |
CADPDJWRTPRYLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)CC2CC2)O |
Origin of Product |
United States |
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